Cas no 543713-58-2 ([2,3'-Bipyridin]-5'-ylmethanamine)
[2,3'-Bipyridin]-5'-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- [2,3'-Bipyridin]-5'-ylmethanamine
- (5-(PYRIDIN-2-YL)PYRIDIN-3-YL)METHANAMINE
- (5-pyridin-2-ylpyridin-3-yl)methanamine
- [2,3'-Bipyridin]-5'-ylmethamine
- 1-([2,3'-Bipyridin]-5'-yl)methanamine
- LFGOAEFVZNDKOU-UHFFFAOYSA-N
- [2,3'-Bipyridine]-5'-methanamine
- DB-289999
- J-502731
- SCHEMBL2124843
- AKOS016014791
- [5-(2-pyridyl)-3-pyridyl]methanamine
- 543713-58-2
- 2-(3-Aminomethylpyridin-5-yl)pyridine
- DTXSID50736781
-
- Inchi: 1S/C11H11N3/c12-6-9-5-10(8-13-7-9)11-3-1-2-4-14-11/h1-5,7-8H,6,12H2
- InChI Key: LFGOAEFVZNDKOU-UHFFFAOYSA-N
- SMILES: N1C=C(CN)C=C(C=1)C1C=CC=CN=1
Computed Properties
- Exact Mass: 185.095297364g/mol
- Monoisotopic Mass: 185.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 51.8Ų
[2,3'-Bipyridin]-5'-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM171904-1g |
[2,3'-bipyridin]-5'-ylmethanamine |
543713-58-2 | 95% | 1g |
$729 | 2021-08-05 | |
| Alichem | A029186511-1g |
[2,3'-Bipyridin]-5'-ylmethanamine |
543713-58-2 | 95% | 1g |
$653.12 | 2023-09-01 | |
| Chemenu | CM171904-1g |
[2,3'-bipyridin]-5'-ylmethanamine |
543713-58-2 | 95% | 1g |
$729 | 2023-01-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651411-1g |
[2,3'-Bipyridin]-5'-ylmethanamine |
543713-58-2 | 98% | 1g |
¥6594.00 | 2024-05-09 | |
| Crysdot LLC | CD11107361-1g |
[2,3'-Bipyridin]-5'-ylmethanamine |
543713-58-2 | 95+% | 1g |
$772 | 2024-07-18 |
[2,3'-Bipyridin]-5'-ylmethanamine Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on [2,3'-Bipyridin]-5'-ylmethanamine
Recent Advances in the Study of [2,3'-Bipyridin]-5'-ylmethanamine (CAS: 543713-58-2) in Chemical Biology and Pharmaceutical Research
The compound [2,3'-Bipyridin]-5'-ylmethanamine (CAS: 543713-58-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.
One of the key areas of interest is the compound's ability to interact with specific protein targets, such as tyrosine kinases, which are implicated in various cancers and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that [2,3'-Bipyridin]-5'-ylmethanamine derivatives exhibit potent inhibitory activity against certain kinase isoforms, with IC50 values in the nanomolar range. This suggests its potential as a lead compound for the development of novel anticancer agents. The study also explored structure-activity relationships (SAR) to optimize the compound's efficacy and selectivity.
In addition to its kinase inhibitory properties, recent research has investigated the compound's role in modulating other biological pathways. For instance, a preprint article on bioRxiv (2024) reported that [2,3'-Bipyridin]-5'-ylmethanamine can act as a ligand for G-protein-coupled receptors (GPCRs), opening new avenues for its use in neurological and metabolic disorders. The study utilized computational docking and in vitro assays to validate these interactions, providing a foundation for further preclinical development.
Another notable advancement is the development of novel synthetic routes for [2,3'-Bipyridin]-5'-ylmethanamine, as described in a recent Organic Letters publication (2024). The authors presented a scalable and efficient method for its synthesis, which could facilitate large-scale production for future clinical trials. The method employs a palladium-catalyzed cross-coupling reaction, yielding the compound with high purity and minimal byproducts.
Despite these promising developments, challenges remain in translating [2,3'-Bipyridin]-5'-ylmethanamine into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and in vivo studies. However, the compound's versatility and the growing body of research supporting its therapeutic potential make it a compelling candidate for continued investigation.
In conclusion, [2,3'-Bipyridin]-5'-ylmethanamine (CAS: 543713-58-2) represents a promising scaffold in drug discovery, with applications ranging from oncology to neurology. Ongoing research is expected to uncover additional mechanisms of action and refine its pharmacological profile, paving the way for its eventual clinical use. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in modern medicine.
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